molecular formula C24H32N2O4 B6025609 3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide

Cat. No.: B6025609
M. Wt: 412.5 g/mol
InChI Key: JSFPBAQHWDEANZ-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, methyl, phenoxy, and piperidinyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 3-methoxy-N-methylaniline with 4-methylphenol to form an intermediate, which is then reacted with 1-methylpiperidine and benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-18-5-8-20(9-6-18)29-16-15-26(3)24(27)19-7-10-22(23(17-19)28-4)30-21-11-13-25(2)14-12-21/h5-10,17,21H,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFPBAQHWDEANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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